2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide
Overview
Description
“2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide” is a compound that belongs to the pyrazole family . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazoles, including “this compound”, is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Pyrazole derivatives have been synthesized to explore their chemical properties and potential applications in developing new pharmaceuticals and materials. For instance, Abdelhamid et al. (2010) described the synthesis of new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, demonstrating the utility of pyrazole derivatives in generating heterocyclic compounds with potential therapeutic applications (Abdelhamid & Afifi, 2010).
Crystal Structure and Characterization
The characterization and crystal structure analysis of pyrazole derivatives provide insights into their molecular configuration and potential interactions with biological targets. Naveen et al. (2021) detailed the synthesis, characterization, crystal structure, Hirshfeld surface analysis, and antioxidant properties of a novel pyrazole derivative, showcasing the extensive characterization necessary for understanding the properties and potential applications of these compounds (Naveen et al., 2021).
Anticancer and Antimicrobial Agents
Some pyrazole derivatives have been evaluated for their pharmacological activities, including anticancer and antimicrobial effects. Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles incorporating the pyrazole moiety as anticancer agents, indicating the potential of these compounds in cancer therapy (Gomha, Salah, & Abdelhamid, 2014). Additionally, Aneja et al. (2011) reported the synthesis of new pyrazolyl-2, 4-thiazolidinediones with antibacterial and antifungal properties, highlighting the antimicrobial potential of pyrazole derivatives (Aneja et al., 2011).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making pyrazole derivatives valuable for developing new therapeutic agents .
Mode of Action
It can be inferred from related studies that pyrazole derivatives often interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, thereby exerting the compound’s biological effects .
Biochemical Pathways
For instance, they have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities involves different biochemical pathways and their downstream effects.
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives, it can be inferred that the compound’s action could result in a variety of molecular and cellular effects depending on the specific target and pathway involved .
Biochemical Analysis
Biochemical Properties
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound has demonstrated interactions with topoisomerase IV, an enzyme crucial for DNA replication . These interactions highlight its potential as an antimicrobial agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cytotoxic effects in cancer cell lines, leading to reduced cell viability . This compound also affects oxidative stress pathways by scavenging free radicals, thereby protecting cells from oxidative damage . These cellular effects underscore its potential as an anticancer and antioxidant agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This binding interaction is crucial for its potential use in treating neurodegenerative diseases. Additionally, its interaction with topoisomerase IV involves binding to the enzyme’s catalytic domain, thereby inhibiting DNA replication and exhibiting antimicrobial properties . These molecular interactions provide insights into its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro studies has demonstrated sustained cytotoxic effects on cancer cells, indicating its potential for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has shown therapeutic benefits, such as reduced tumor growth in cancer models . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic and toxic effects . Transporters such as P-glycoprotein play a role in its cellular uptake and distribution, influencing its bioavailability and therapeutic efficacy . These findings are crucial for optimizing its delivery and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments . Understanding its subcellular localization is vital for elucidating its mechanism of action and optimizing its therapeutic potential.
properties
IUPAC Name |
2-(1-ethyl-3-phenylpyrazol-4-yl)ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-17-9-11(8-12(14)15)13(16-17)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H3,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZBCOWHTCWVNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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